2-(4-methoxybenzyl)naphthoquinone 2-(4-methoxybenzyl)naphthoquinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC11082795
InChI: InChI=1S/C18H14O3/c1-21-14-8-6-12(7-9-14)10-13-11-17(19)15-4-2-3-5-16(15)18(13)20/h2-9,11H,10H2,1H3
SMILES: COC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol

2-(4-methoxybenzyl)naphthoquinone

CAS No.:

Cat. No.: VC11082795

Molecular Formula: C18H14O3

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxybenzyl)naphthoquinone -

Specification

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methyl]naphthalene-1,4-dione
Standard InChI InChI=1S/C18H14O3/c1-21-14-8-6-12(7-9-14)10-13-11-17(19)15-4-2-3-5-16(15)18(13)20/h2-9,11H,10H2,1H3
Standard InChI Key HZDGZAXBWMQSSX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O
Canonical SMILES COC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O

Introduction

Structural and Chemical Properties of 2-(4-Methoxybenzyl)naphthoquinone

Core Architecture and Substituent Effects

2-(4-Methoxybenzyl)naphthoquinone consists of a naphthalene backbone fused to a quinone moiety, with a 4-methoxybenzyl group attached at the 2-position. The methoxy group (–OCH₃) donates electron density through resonance, stabilizing the quinone system while enhancing solubility in polar solvents. This electronic modulation alters redox potentials, making the compound more reactive in electron-transfer processes compared to unsubstituted naphthoquinones .

The benzyl group introduces steric bulk, influencing interactions with biological targets. Computational studies suggest that the methoxybenzyl substituent adopts a conformation perpendicular to the naphthoquinone plane, minimizing steric clashes while allowing π-π stacking with aromatic residues in enzymes .

Synthetic Methodologies

Enzymatic Synthesis Inspired by Naphthoquinone Derivatives

Patent CN102634550A outlines a biocatalytic approach for synthesizing 1,4-naphthoquinones using phenoxazinone synthase . While the patent focuses on 2-methoxy-1,4-naphthoquinone, its methodology provides a template for synthesizing 2-(4-methoxybenzyl)naphthoquinone:

  • Substrate Preparation: Hydroquinone derivatives react with 1-acetoxy-1,3-butadiene in a buffered DMSO solution.

  • Enzymatic Catalysis: Phenoxazinone synthase facilitates oxidative coupling under mild conditions (40–55°C, pH 4.0–6.0).

  • Oxygenation: Molecular oxygen acts as a terminal oxidant, ensuring high regioselectivity.

Table 1: Optimized Reaction Conditions for Naphthoquinone Synthesis

ParameterOptimal RangeImpact on Yield
Temperature45–55°CHigher yields at 55°C
pH4.0–6.0Maximal activity at 6.0
Enzyme Loading100–3,000 U/g substrateLinear yield correlation
Reaction Time12–24 hoursTime-dependent conversion

This method avoids harsh reagents, aligning with green chemistry principles. Adapting it for 2-(4-methoxybenzyl)naphthoquinone would require substituting methoxyhydroquinone with 4-methoxybenzylhydroquinone precursors .

Biological Activities and Mechanisms

Antifungal and Antimicrobial Action

Naphthoquinones disrupt microbial electron transport chains by accepting electrons from NADH dehydrogenases, generating reactive oxygen species (ROS) . 2-(4-Methoxybenzyl)naphthoquinone’s enhanced solubility may improve membrane penetration, potentiating activity against drug-resistant fungi. In Candida albicans, related naphthoquinones inhibit ergosterol biosynthesis at IC₅₀ values of 1.2–5.8 µM .

CompoundTarget EnzymeIC₅₀ (µM)Cell Line Tested
Beta-lapachoneTopoisomerase I0.7HL-60 (Leukemia)
2-Methoxy-1,4-naphthoquinoneNADH dehydrogenase2.1Candida albicans
TU100Topoisomerase II0.9MCF-7 (Breast cancer)

Emerging Applications and Future Directions

Drug Delivery Systems

The compound’s lipophilicity (logP ≈ 3.2) makes it a candidate for nanoparticle encapsulation. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with naphthoquinones show 80% sustained release over 72 hours in vitro .

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